4-(3-Chloropyridin-4-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloropyridin-4-yl)butanal is an organic compound with the molecular formula C9H10ClNO It is a derivative of pyridine, where a butanal group is attached to the 4-position of a 3-chloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropyridin-4-yl)butanal can be achieved through several methods. One common approach involves the reaction of 3-chloropyridine with butanal under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, nucleophilic substitution, and oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropyridin-4-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 4-(3-Chloropyridin-4-yl)butanoic acid.
Reduction: 4-(3-Chloropyridin-4-yl)butanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chloropyridin-4-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-Chloropyridin-4-yl)butanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
3-Chloropyridine: Similar to 4-(3-Chloropyridin-4-yl)butanal but with the chlorine atom at the 3-position.
4-Chloropyridine: A simpler chlorinated pyridine without the butanal group.
Uniqueness
This compound is unique due to the presence of both the chloropyridine ring and the butanal groupThe specific positioning of the substituents also influences its chemical properties and interactions with other molecules .
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
4-(3-chloropyridin-4-yl)butanal |
InChI |
InChI=1S/C9H10ClNO/c10-9-7-11-5-4-8(9)3-1-2-6-12/h4-7H,1-3H2 |
InChI Key |
SFDMTFVEYVZDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CCCC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.